
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, characterized by the presence of two methyl groups and two fluorine atoms attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the fluorination of 1,3-dimethyl-2-(fluoromethyl)benzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added slowly to a solution of the starting material in an appropriate solvent, such as acetonitrile .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of fluorinated aromatic compounds .
Analyse Chemischer Reaktionen
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Medicine: Fluorinated compounds are of great interest in medicinal chemistry due to their potential as pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, where the electrophile forms a sigma bond with the benzene ring. This is followed by the loss of a proton to regenerate the aromatic system .
In biological systems, the fluorine atoms in the compound can influence its interaction with enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and dipole interactions, which can enhance the binding affinity and specificity of the compound for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Dimethyl-2-(fluoromethyl)benzene: This compound lacks the additional fluorine atom at the 5-position, which can affect its reactivity and properties.
1,3-Dimethyl-5-chloro-2-(fluoromethyl)benzene: The presence of a chlorine atom instead of a fluorine atom can lead to differences in chemical behavior and applications.
1,3,5-Trimethyl-2-(fluoromethyl)benzene: The additional methyl group at the 5-position can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H10F2 |
|---|---|
Molekulargewicht |
156.17 g/mol |
IUPAC-Name |
5-fluoro-2-(fluoromethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
ISVUFQVGQAUZOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CF)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



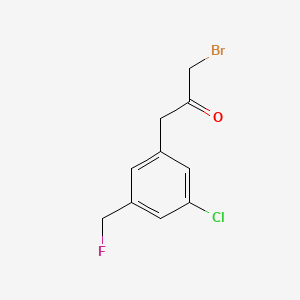
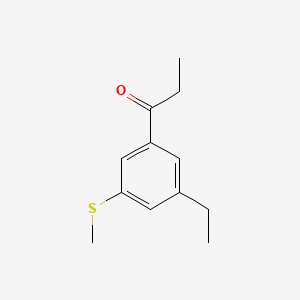
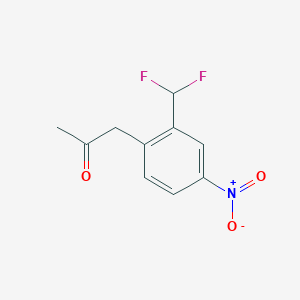
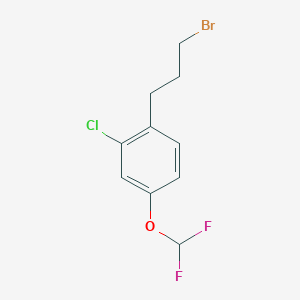
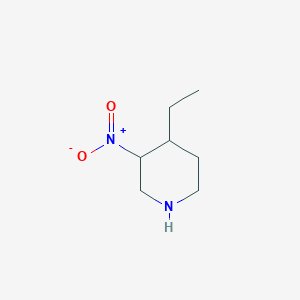
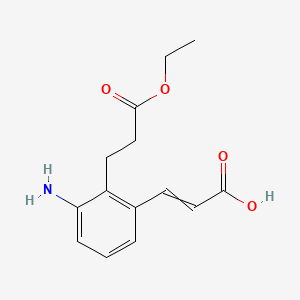





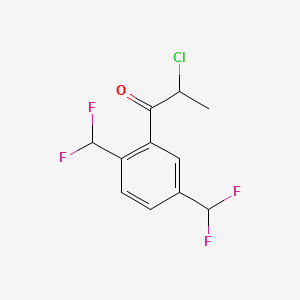
![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
